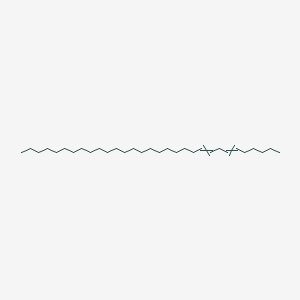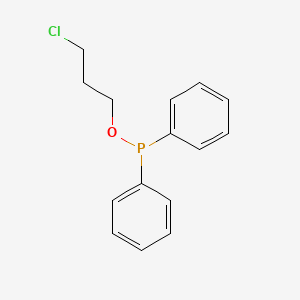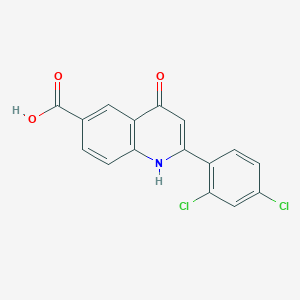
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dichlorophenyl group and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately exerting its biological effects.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
- 2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-5-carboxylic acid
Uniqueness
2-(2,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the carboxylic acid group at the 6th position of the quinoline ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
属性
CAS 编号 |
90034-18-7 |
|---|---|
分子式 |
C16H9Cl2NO3 |
分子量 |
334.1 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-2-3-10(12(18)6-9)14-7-15(20)11-5-8(16(21)22)1-4-13(11)19-14/h1-7H,(H,19,20)(H,21,22) |
InChI 键 |
AYSHZLGKEIWSGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)
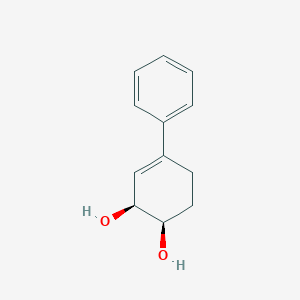
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)


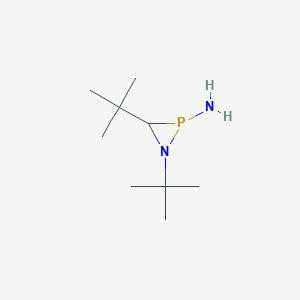
![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
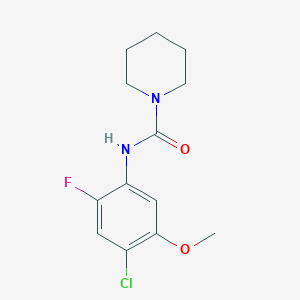
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
